molecular formula C5H11ClFN B2475949 3-Fluoropiperidine hydrochloride CAS No. 116574-75-5; 737000-77-0; 737000-77-0

3-Fluoropiperidine hydrochloride

Cat. No.: B2475949
CAS No.: 116574-75-5; 737000-77-0; 737000-77-0
M. Wt: 139.6
InChI Key: RDJUBLSLAULIAT-UHFFFAOYSA-N
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Description

3-Fluoropiperidine hydrochloride (CAS: 737000-77-0) is a fluorinated piperidine derivative with the molecular formula C₅H₁₀ClFN and a molecular weight of 139.6 g/mol . The compound features a six-membered piperidine ring with a fluorine atom at the C3 position, which significantly influences its electronic and steric properties. It is hygroscopic and has a melting point of approximately 227°C .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJUBLSLAULIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116574-75-5, 737000-77-0
Record name 3-Fluoropiperidine hydrochloride
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Record name 3-Fluoropiperidine HCl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes structural features, molecular properties, and applications of 3-fluoropiperidine hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Position Key Structural Features Applications References
This compound C₅H₁₀ClFN 139.6 C3 Fluorine at C3, piperidine ring Imine scaffolds, drug intermediates
4-Fluoropiperidine hydrochloride C₅H₁₀ClFN 139.6 C4 Fluorine at C4, piperidine ring Comparative studies, CNS agents
3-Methylpiperidine hydrochloride C₆H₁₄ClN 135.6 - Methyl at C3 Organic synthesis building block
(3R)-3-Phenoxypiperidine hydrochloride C₁₁H₁₄ClNO 213.7 - Phenoxy at C3 (R-configuration) Drug discovery, agrochemicals
3-(2-Methylphenoxy)piperidine hydrochloride C₁₂H₁₈ClNO 227.73 - 2-Methylphenoxy at C3 Receptor ligand studies
4-[3-(Trifluoromethyl)phenoxy]piperidine hydrochloride C₁₂H₁₃ClF₃NO 295.7 - CF₃-phenoxy at C4 Medicinal chemistry intermediates
3-Fluoropyrrolidine hydrochloride C₄H₉ClFN 121.6 C3 Fluorine at C3, pyrrolidine ring Bioisosteric replacement in drugs

Key Observations

Fluorine Position :

  • The C3-fluorine in 3-fluoropiperidine creates a distinct dipole moment compared to C4-fluorine derivatives, altering binding interactions in receptor targets .
  • 4-Fluoropiperidine hydrochloride (similarity score: 0.81 vs. 3-fluoro) shows reduced conformational flexibility due to axial fluorine placement .

Substituent Effects: Phenoxy groups (e.g., (3R)-3-phenoxypiperidine) enhance π-π stacking in drug-receptor interactions, while trifluoromethylphenoxy derivatives (e.g., 4-[3-(trifluoromethyl)phenoxy]piperidine) improve metabolic stability . Methyl groups (e.g., 3-methylpiperidine) increase lipophilicity but reduce hydrogen-bonding capacity compared to fluorinated analogs .

Ring Size :

  • Pyrrolidine analogs (5-membered ring, e.g., 3-fluoropyrrolidine) exhibit higher ring strain and faster metabolic clearance than piperidines .

Q & A

Q. What are the recommended synthetic routes for 3-fluoropiperidine hydrochloride, and how do reaction conditions influence yield?

The synthesis of this compound often involves fluorination of piperidine precursors or enantioselective alkylation strategies. A notable method uses tert-butyl (3-(3-fluoropiperidin-1-yl)propyl)carbamate as an intermediate, prepared by reacting this compound with 1-(2-chloroethyl)piperidine under controlled conditions (ethanol solvent, catalyst) . Another approach employs enantioselective allylic alkylation of α-fluoro-β-ketoesters, where chiral catalysts and s-cis/trans conformational control are critical for achieving high enantiomeric excess (e.g., >90% ee) . Optimizing reaction temperature (typically 0–25°C), solvent polarity, and catalyst loading (e.g., 5–10 mol%) can improve yields from 60% to >85%.

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR to confirm fluorination at the 3-position and rule out regioisomers.
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>98% typical for research-grade material).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 138.06 for the free base).
  • X-ray Crystallography : Used in advanced studies to resolve stereochemical ambiguities (e.g., in intermediates like carbamate derivatives) .

Q. What safety protocols are essential for handling this compound?

  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, EN 166-certified goggles, and lab coats. Avoid inhalation of dust/aerosols via fume hoods or N95 masks .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous halogenated waste .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound address challenges in conformational mobility?

The enantiocontrol in α-fluoro-β-ketoester alkylation is hindered by s-cis/trans isomerism in intermediates. Using chiral bisphosphine ligands (e.g., (R)-BINAP) and low-temperature conditions (−20°C) stabilizes the reactive enolate conformation, achieving >90% ee. Computational modeling (DFT) further validates transition-state geometries to guide catalyst design .

Q. What role does this compound play in medicinal chemistry, particularly as a bioactive intermediate?

The compound serves as a key intermediate in synthesizing RORγt inhibitors (e.g., Vimirogant hydrochloride) and other neuropharmacological agents. Its fluorinated piperidine core enhances metabolic stability and binding affinity to target proteins (e.g., IC50_{50} values <50 nM in kinase assays). Comparative studies show 3-fluoropiperidine derivatives exhibit 10–20× higher potency than non-fluorinated analogs .

Q. How should researchers resolve contradictions in reaction yield data for fluorinated piperidine derivatives?

Discrepancies often arise from:

  • Impurity Profiles : Trace aldehydes or ketones in starting materials can form side products. Use LC-MS to identify byproducts.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate decomposition; switch to THF or dichloromethane.
  • Catalyst Deactivation : Monitor ligand oxidation via UV-Vis spectroscopy and replenish catalysts as needed.
    Document all variables (e.g., humidity, stirring rate) and apply statistical tools (e.g., ANOVA) to isolate critical factors .

Methodological Resources Table

ParameterRecommended Method/ValueReference
Optimal Storage Temperature 2–8°C under argon
HPLC Purity Threshold >98% (C18, 0.1% TFA in water/ACN)
Enantioselective Yield >90% ee (chiral BINAP ligand, −20°C)
Acute Toxicity (Oral LD50) 300–500 mg/kg (Category 4)

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